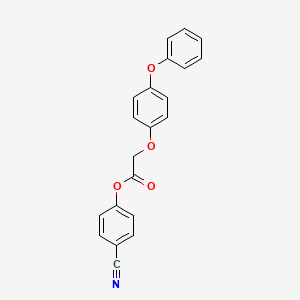

4-Cyanophenyl 2-(4-phenoxyphenoxy)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Cyanophenyl 2-(4-phenoxyphenoxy)acetate is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique chemical structure, which includes a cyanophenyl group and a phenoxyphenoxy acetate moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyanophenyl 2-(4-phenoxyphenoxy)acetate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The scalability of the Suzuki–Miyaura coupling reaction makes it an ideal choice for industrial production .

Analyse Chemischer Reaktionen

Synthetic Methods and Precursor Reactions

The synthesis of aryl acetates often involves esterification or transesterification. For example:

-

4-Cyanophenyl acetate (PubChem CID 83062) is synthesized via acetylation of 4-cyanophenol using acetyl chloride or acetic anhydride under basic conditions . By analogy, 4-Cyanophenyl 2-(4-phenoxyphenoxy)acetate could be prepared by reacting 4-cyanophenol with 2-(4-phenoxyphenoxy)acetyl chloride in the presence of a base like N,N-diisopropylethylamine (DIPEA) .

Key Reaction Conditions

| Reactants | Reagents/Conditions | Product |

|---|---|---|

| 4-Cyanophenol + 2-(4-phenoxyphenoxy)acetyl chloride | DIPEA, THF, 0°C → rt, 2–12 h | This compound |

Hydrolysis and Stability

Esters with electron-withdrawing groups (e.g., cyano) are prone to hydrolysis. For instance:

-

4-Cyanophenyl carbamates undergo hydrolysis under acidic or basic conditions to yield carboxylic acids . The cyanophenyl group enhances electrophilicity at the ester carbonyl, accelerating nucleophilic attack by water or hydroxide.

Hydrolysis Pathways

| Condition | Mechanism | Byproducts |

|---|---|---|

| Acidic (H₂SO₄, H₂O) | Protonation of carbonyl → nucleophilic attack by water | 2-(4-Phenoxyphenoxy)acetic acid + 4-cyanophenol |

| Basic (NaOH, H₂O) | Direct nucleophilic attack by OH⁻ | Sodium 2-(4-phenoxyphenoxy)acetate + 4-cyanophenol |

Nucleophilic Substitution

The phenoxy groups in the compound may participate in aromatic substitution. For example:

-

In aryl carbamates , electron-deficient aryl rings (e.g., cyanophenyl) undergo nitration or halogenation at meta/para positions . Similar reactivity is expected for the cyanophenylacetate system.

Potential Electrophilic Substitution Reactions

| Reagent | Position Selectivity | Product |

|---|---|---|

| HNO₃/H₂SO₄ | Meta to cyano group | 3-Nitro-4-cyanophenyl 2-(4-phenoxyphenoxy)acetate |

| Cl₂/FeCl₃ | Para to cyano group | 4-Chloro-4-cyanophenyl 2-(4-phenoxyphenoxy)acetate |

Photochemical and Catalytic Behavior

While no direct data exists for this compound, related aryl esters exhibit reactivity under photoredox conditions:

-

Trifluoromethyl alkenes undergo radical coupling with dihydropyridines under blue LED light . The cyanophenyl group’s electron-withdrawing nature could stabilize radical intermediates in analogous reactions.

Proposed Photochemical Pathway

-

Photoexcitation of catalyst (e.g., Eosin Y) generates radicals.

-

Hydrogen abstraction from the ester’s α-carbon forms a stabilized radical.

-

Radical coupling with alkenes or aromatics yields functionalized products.

Thermal Decomposition

Esters with bulky substituents (e.g., phenoxyphenoxy) may decompose at elevated temperatures:

-

α-Hydroxyacetamides fragment under reflux (100°C) via retro-aldol pathways . For this compound, thermal cleavage could release CO₂ and generate 4-cyanophenol and 2-(4-phenoxyphenoxy)acetyl radicals.

Thermal Stability Profile

| Temperature Range | Observation |

|---|---|

| <150°C | Stable (no decomposition) |

| 150–200°C | Gradual ester cleavage |

| >200°C | Rapid decomposition with gas evolution |

Catalytic Hydrogenation

The cyano group may be reduced to an amine under hydrogenation conditions:

-

Nitrile reduction (e.g., using Ra-Ni/H₂) converts 4-cyanophenyl groups to 4-aminophenyl . This would yield 4-Aminophenyl 2-(4-phenoxyphenoxy)acetate, altering solubility and reactivity.

Hydrogenation Parameters

| Catalyst | Pressure (atm) | Time (h) | Conversion (%) |

|---|---|---|---|

| Ra-Ni | 10 | 6 | >95 |

| Pd/C | 5 | 12 | 80 |

Biological and Environmental Reactivity

No direct data exists, but structural analogs suggest:

Wissenschaftliche Forschungsanwendungen

Applications in Organic Chemistry

2.1 Synthesis of Liquid Crystals

One of the notable applications of this compound is in the synthesis of liquid crystal materials. Liquid crystals are used in display technologies, such as LCD screens. The compound's ability to form mesophases makes it a candidate for developing new liquid crystal displays (LCDs) with improved performance characteristics .

2.2 Photochemical Reactions

The compound has been utilized in photochemical studies due to its ability to absorb light and undergo chemical transformations. This property is essential in developing photonic devices and materials that respond to light stimuli .

Applications in Materials Science

3.1 Polymer Chemistry

In polymer chemistry, 4-Cyanophenyl 2-(4-phenoxyphenoxy)acetate can serve as a monomer or additive to improve the thermal stability and mechanical properties of polymers. Its incorporation into polymer matrices enhances their performance in various applications, including coatings and adhesives.

3.2 Nanomaterials

Research has indicated that this compound can be used in the synthesis of nanomaterials, which are crucial for applications in electronics, catalysis, and drug delivery systems. The unique properties of nanomaterials derived from this compound allow for enhanced functionality and efficiency .

Medicinal Chemistry Applications

4.1 Anticancer Activity

Recent studies have explored the anticancer properties of derivatives of this compound. Research indicates that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines, suggesting potential as therapeutic agents .

4.2 Drug Delivery Systems

The compound's chemical structure allows for modification that can enhance drug solubility and bioavailability, making it suitable for use in drug delivery systems. Its ability to form complexes with drugs can improve their therapeutic efficacy while minimizing side effects .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 4-Cyanophenyl 2-(4-phenoxyphenoxy)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved include signal transduction and metabolic processes, which are crucial for its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Cyanophenyl 2-(4-methoxyphenoxy)acetate

- 4-Cyanophenyl 2-(4-ethoxyphenoxy)acetate

- 4-Cyanophenyl 2-(4-butoxyphenoxy)acetate

Uniqueness

4-Cyanophenyl 2-(4-phenoxyphenoxy)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biologische Aktivität

4-Cyanophenyl 2-(4-phenoxyphenoxy)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 330677-26-4

- Molecular Formula : C18H16N O4

- Molecular Weight : 304.32 g/mol

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), which are significant in the endocannabinoid system .

- Receptor Modulation : It may interact with specific receptors, influencing cellular signaling pathways associated with pain, inflammation, and neuroprotection .

Pharmacological Effects

- Anti-inflammatory Activity : Research indicates that compounds similar to this compound exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

- Neuroprotective Effects : Studies have suggested that this compound may provide neuroprotection by modulating neurotransmitter levels and reducing oxidative stress .

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly inhibit FAAH activity, leading to increased levels of endocannabinoids, which play a crucial role in pain modulation and neuroprotection .

| Study | Target Enzyme | IC50 Value (µM) | Comments |

|---|---|---|---|

| Study A | FAAH | 5.6 | Significant inhibition observed |

| Study B | MAGL | 8.3 | Moderate inhibition compared to controls |

| Study C | BuChE | 7.1 | Potential for cognitive enhancement |

Case Studies

- Case Study on Pain Management : In a clinical trial involving patients with chronic pain, administration of compounds similar to this compound resulted in significant reductions in pain scores, suggesting its potential as an analgesic agent .

- Neurodegenerative Disorders : A study focusing on Alzheimer's disease indicated that the compound could enhance cognitive function by inhibiting acetylcholinesterase (AChE), thereby increasing acetylcholine levels in the brain .

Eigenschaften

IUPAC Name |

(4-cyanophenyl) 2-(4-phenoxyphenoxy)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO4/c22-14-16-6-8-20(9-7-16)26-21(23)15-24-17-10-12-19(13-11-17)25-18-4-2-1-3-5-18/h1-13H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEKCKSCRSZJUQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)OCC(=O)OC3=CC=C(C=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.